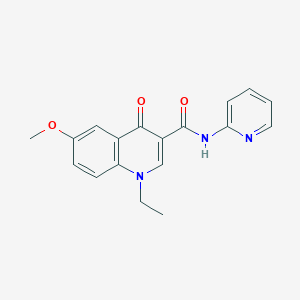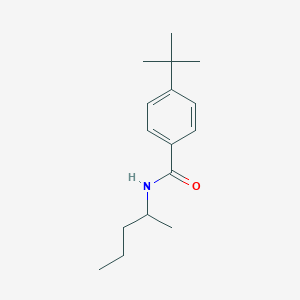![molecular formula C24H21NO B4982558 5-(4-methylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4982558.png)
5-(4-methylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-methylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is a chemical compound that has been the subject of scientific research for its potential therapeutic applications. It is a member of the phenanthridinone family of compounds and has been shown to possess a range of biological activities.
Aplicaciones Científicas De Investigación
5-(4-methylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has been the subject of scientific research for its potential therapeutic applications. It has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential use as a treatment for Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Mecanismo De Acción
The mechanism of action of 5-(4-methylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
5-(4-methylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-methylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have a range of biological activities. However, there are also limitations to its use. It has low solubility in water, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results.
Direcciones Futuras
There are several future directions for research on 5-(4-methylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one. One area of interest is its potential use as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and to identify potential targets for therapeutic intervention. Finally, there is potential for the development of analogs of 5-(4-methylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one with improved solubility and potency.
Métodos De Síntesis
The synthesis of 5-(4-methylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has been reported in the literature. The most common method involves the reaction of 4-methylphenylacetic acid with 2-nitrobenzaldehyde to form an intermediate, which is then reduced with sodium borohydride to yield the final product. Other methods have also been reported, including the use of palladium-catalyzed cross-coupling reactions and the use of microwave irradiation.
Propiedades
IUPAC Name |
5-(4-methylphenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO/c1-15-9-11-17(12-10-15)24-23-19(7-4-8-21(23)26)22-18-6-3-2-5-16(18)13-14-20(22)25-24/h2-3,5-6,9-14,24-25H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTKFANAWWVBFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)C4=C(N2)C=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


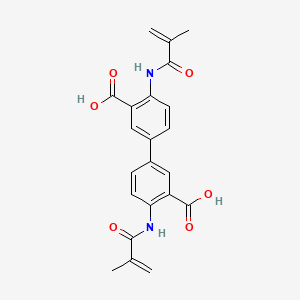
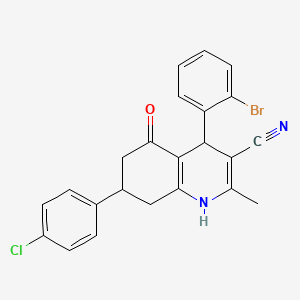
![2-(3,4-dimethoxyphenyl)-5-[(2-naphthyloxy)methyl]-1,3,4-oxadiazole](/img/structure/B4982488.png)
![4-{benzoyl[(4-methylphenyl)sulfonyl]amino}-2-bromophenyl benzoate](/img/structure/B4982498.png)
![N-butyl-N-methyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4982510.png)

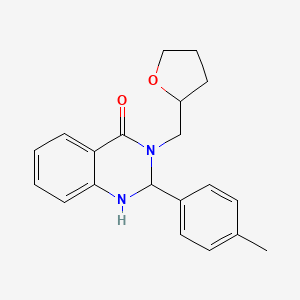
![N-[2-(4-chloro-2-methylphenoxy)ethyl]-2,2-diphenylacetamide](/img/structure/B4982524.png)
![cyclohexyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4982550.png)

![propyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate](/img/structure/B4982571.png)
